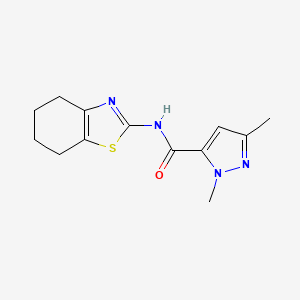

![molecular formula C20H17ClN4O2 B2485848 2-(4-chlorobenzyl)-7-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione CAS No. 2034341-69-8](/img/structure/B2485848.png)

2-(4-chlorobenzyl)-7-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]pyrazines, including 2-(4-Chlorobenzyl)-7-(3,4-dimethylphenyl) variants, often involves multi-step reactions starting from phenylacetonitriles or similar precursors. Kelley et al. (1995) described a method involving the condensation of intermediate triethoxyethylbenzenes with 2-chloro-3-hydrazinopyrazine, leading to the formation of benzyl-triazolo-pyrazines through further conversions including cyclization and chlorination steps (Kelley et al., 1995).

Molecular Structure Analysis

Crystal structure analysis provides insight into the molecular geometry, bonding patterns, and the overall three-dimensional arrangement of atoms within these compounds. Jager and Otterbein (1980) conducted a crystallographic study, revealing how molecular interactions influence the stability and properties of these triazolo-pyrazine derivatives (Jager & Otterbein, 1980).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, including cyclizations, oxidations, and Diels-Alder reactions, which are critical for modifying their chemical structures and enhancing their biological activities. Zolfigol et al. (2006) discussed the oxidation reactions of pyrazolines to pyrazoles, indicating the chemical versatility of the triazolo-pyrazine framework (Zolfigol et al., 2006).

Scientific Research Applications

Heterocyclic Chemistry and Synthesis

Synthesis Techniques : Various synthesis methods have been developed for [1,2,4]triazolo[4,3-a]pyrazine derivatives, including a novel synthesis approach involving intramolecular condensation reactions and oxidative cyclisation techniques. These methods are important for creating complex molecular structures for further study and potential applications (Lee et al., 1989); (Mal et al., 2015).

Structural Variations : Research has explored various structural modifications of the [1,2,4]triazolo[4,3-a]pyrazine framework, which could lead to diverse biological activities and potential pharmaceutical applications (Ciesielski et al., 2005).

Potential Biological and Pharmacological Activities

Antimicrobial Activity : Some synthesized compounds with the [1,2,4]triazolo[4,3-a]pyrazine structure have shown promising antimicrobial properties. This suggests potential applications in developing new antimicrobial agents (El-Agrody et al., 2001); (Hassan, 2013).

Anticancer and Anti-HIV-1 Activities : Some derivatives have demonstrated considerable anticancer and anti-HIV-1 activities in vitro, indicating their potential as lead compounds in drug discovery for these diseases (Ashour et al., 2012).

Aromatase Inhibitors : Functionalized derivatives of [1,2,4]triazolo[4,3-a]pyrazine have shown promising results as aromatase inhibitors, which could have implications in the treatment of hormone-sensitive cancers (Gomha et al., 2015).

Future Directions

properties

IUPAC Name |

2-[(4-chlorophenyl)methyl]-7-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClN4O2/c1-13-3-8-17(11-14(13)2)23-9-10-24-18(19(23)26)22-25(20(24)27)12-15-4-6-16(21)7-5-15/h3-11H,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKFWVQGXYMDNEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C=CN3C(=NN(C3=O)CC4=CC=C(C=C4)Cl)C2=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

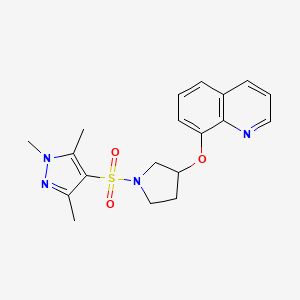

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-(dimethylamino)benzamide](/img/structure/B2485765.png)

![2-[4-(N-methylnaphthalene-2-sulfonamido)phenoxy]acetic acid](/img/structure/B2485766.png)

![N-[[3-(4-methoxy-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-(thiophen-2-ylmethyl)oxamide](/img/structure/B2485768.png)

![1-[4-Phenyl-4-[2-(1,3-thiazol-2-yl)morpholine-4-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2485774.png)

![(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(4-nitrophenyl)acrylamide hydrochloride](/img/structure/B2485777.png)

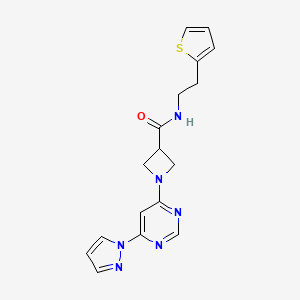

![3-butyl-9-(3-chloro-4-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2485778.png)

![(3-Butyl-1-bicyclo[1.1.1]pentanyl)methanamine](/img/structure/B2485779.png)

![([5-(1-Ethyl-1H-pyrazol-3-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazol-3-yl]thio)acetic acid](/img/structure/B2485780.png)

![4-cyano-N-[2-(propylsulfonyl)-1,3-benzothiazol-6-yl]benzenesulfonamide](/img/structure/B2485781.png)

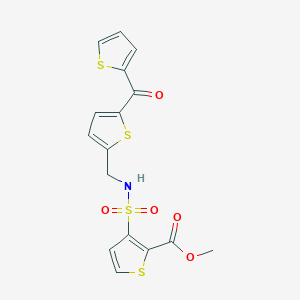

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(4-methylbenzyl)-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2485788.png)